molecular formula C17H19NO4 B565095 [6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate CAS No. 1159977-41-9

[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate

Cat. No. B565095
CAS RN: 1159977-41-9
M. Wt: 301.342
InChI Key: GCCIRXSHKXMPJL-UHFFFAOYSA-N
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Description

“[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate” is an intermediate in the preparation of Omeprazole metabolites . It has a molecular weight of 301.34 and a molecular formula of C17H19NO4 .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The IUPAC name is this compound . The canonical SMILES representation is CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CO .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a topological polar surface area of 68.6Ų and a XLogP3 of 2 . It’s soluble in chloroform, dichloromethane, and methanol .

Scientific Research Applications

  • Synthesis and Structural Studies : A study described the synthesis and structure reassignment of compounds similar to the one , like Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate. These studies are crucial for understanding the chemical properties and potential applications of similar compounds (Howarth & Harris, 1968).

  • Computational Chemistry Applications : Semi-empirical methods, as discussed in another study, are used to study the stability and reactivity of compounds like 2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylterephthalic acid. These methods are essential for predicting the behavior of complex organic compounds in various conditions (Arsyad et al., 2021).

  • Chemical Transformations and Reactions : Research on compounds such as 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol, which share structural similarities with the compound , demonstrates the complexity of chemical transformations and the potential to create novel molecules with unique properties (Bai Linsha, 2015).

  • Microbial Biotransformation Studies : The transformation of gallic acid by Beauveria sulfurescens ATCC 7159 into various compounds, including those structurally similar to the chemical , suggests potential biotechnological applications in producing complex organic molecules (Hsu et al., 2007).

  • Pharmacokinetic Studies : Research on compounds like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, with structural elements similar to the compound , provides insights into the pharmacokinetics, metabolism, and potential therapeutic applications of such molecules (Kim et al., 2008).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s an intermediate in the preparation of Omeprazole metabolites , which suggests it may be involved in biological pathways related to the action of Omeprazole.

properties

IUPAC Name

[6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-6-4-5-7-14(11)17(20)22-10-13-8-18-15(9-19)12(2)16(13)21-3/h4-8,19H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCIRXSHKXMPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675945
Record name [6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159977-41-9
Record name [6-(Hydroxymethyl)-4-methoxy-5-methyl-3-pyridinyl]methyl 2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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